molecular formula C8H14O B14366419 Octa-4,6-dien-2-ol CAS No. 91126-85-1

Octa-4,6-dien-2-ol

Cat. No.: B14366419
CAS No.: 91126-85-1
M. Wt: 126.20 g/mol
InChI Key: USQBAXIFXQTNDR-UHFFFAOYSA-N
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Description

Octa-4,6-dien-2-ol is an organic compound with the molecular formula C8H14O It is a type of alcohol with a double bond at the 4th and 6th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Octa-4,6-dien-2-ol can be synthesized through various methods. One common approach involves the use of verbenone as a starting material. The synthesis process includes isomerization, reduction, and pyrolysis steps . Another method involves the use of Stille coupling reactions, where specific reagents and catalysts are employed to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octa-4,6-dien-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Octa-4,6-dien-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Octa-4,6-dien-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octa-4,6-dien-2-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

91126-85-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

octa-4,6-dien-2-ol

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-6,8-9H,7H2,1-2H3

InChI Key

USQBAXIFXQTNDR-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCC(C)O

Origin of Product

United States

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